

Cyanine5.5 NHS Ester: Application Notes and Protocols for Fluorescence Microscopy

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Compound of Interest

Compound Name: *Cyanine5.5 NHS ester chloride (TEA)*

Cat. No.: *B15599250*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Cyanine5.5 (Cy5.5) N-hydroxysuccinimide (NHS) ester in fluorescence microscopy. Cy5.5 is a bright and photostable near-infrared (NIR) fluorescent dye, making it an ideal candidate for a variety of applications, including immunofluorescence, cell tracking, and in vivo imaging.^{[1][2]} Its emission in the NIR region minimizes autofluorescence from biological samples, leading to a high signal-to-noise ratio.^{[1][3]}

Properties of Cyanine5.5 NHS Ester

Cyanine5.5 NHS ester is a reactive dye that readily forms a stable covalent amide bond with primary amino groups (-NH₂) found on proteins, antibodies, peptides, and amine-modified oligonucleotides.^{[1][4][5]} The NHS ester group reacts efficiently with amines in an aqueous solution at a slightly alkaline pH.^{[6][7]}

Table 1: Quantitative Data for Cyanine5.5 NHS Ester

Property	Value	Reference
Excitation Maximum (λ_{ex})	~675 nm	[8]
Emission Maximum (λ_{em})	~693-710 nm	[8][9]
Molar Extinction Coefficient	~190,000 - 209,000 M ⁻¹ cm ⁻¹	[2][10]
Fluorescence Quantum Yield	~0.2	[2][9]
Optimal pH for Labeling	8.3 - 9.5	[6][11][12]
Solubility	Soluble in organic solvents (DMSO, DMF); low solubility in water	[2][9][13]

Experimental Protocols

Here we provide detailed protocols for common applications of Cy5.5 NHS ester in fluorescence microscopy.

Antibody Labeling Protocol

This protocol describes the covalent labeling of an antibody with Cy5.5 NHS ester.

Materials:

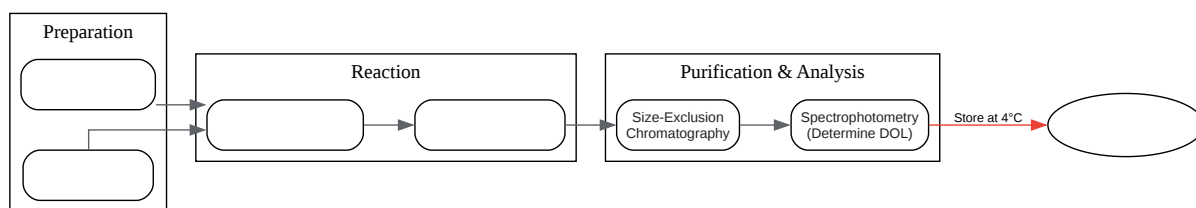
- Antibody (purified, in an amine-free buffer like PBS)
- Cyanine5.5 NHS ester
- Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: 1 M Sodium bicarbonate, pH 8.5-9.5
- Purification column (e.g., Sephadex G-25 or other size-exclusion chromatography column)
- Phosphate Buffered Saline (PBS), pH 7.2-7.4

Procedure:

- Antibody Preparation:
 - Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer.[\[3\]](#) If the buffer contains primary amines (e.g., Tris or glycine), they must be removed by dialysis against PBS.
 - Adjust the pH of the antibody solution to 8.5-9.0 by adding 1/10th volume of 1 M sodium bicarbonate buffer.[\[12\]](#)
- Dye Preparation:
 - Allow the vial of Cy5.5 NHS ester to warm to room temperature before opening to prevent moisture condensation.
 - Prepare a 10 mg/mL stock solution of Cy5.5 NHS ester in anhydrous DMSO or DMF.[\[3\]](#) This solution should be prepared fresh immediately before use.[\[7\]](#)
- Labeling Reaction:
 - Calculate the required volume of the Cy5.5 NHS ester solution. A molar ratio of dye to antibody between 5:1 and 20:1 is a good starting point; the optimal ratio should be determined empirically for each antibody.[\[3\]](#)[\[12\]](#)
 - Slowly add the calculated amount of the dye solution to the antibody solution while gently vortexing.
 - Incubate the reaction mixture for 1 hour at room temperature, protected from light, with continuous gentle mixing.[\[11\]](#)
- Purification of the Labeled Antibody:
 - Separate the Cy5.5-labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).
 - Equilibrate the column with PBS (pH 7.2-7.4).
 - Apply the reaction mixture to the column.

- Elute the labeled antibody with PBS. The first colored band to elute is the conjugated antibody.[3]
- Collect the fractions containing the labeled antibody.
- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and ~675 nm (for Cy5.5).
 - Calculate the DOL, which is the average number of dye molecules per antibody. An optimal DOL is typically between 2 and 7.[12]

Antibody Labeling Workflow



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Workflow for labeling antibodies with Cy5.5 NHS ester.

Cell Staining Protocol for Fluorescence Microscopy

This protocol outlines a general procedure for staining cell surface antigens using a Cy5.5-labeled antibody.

Materials:

- Cells cultured on coverslips or in a multi-well imaging plate

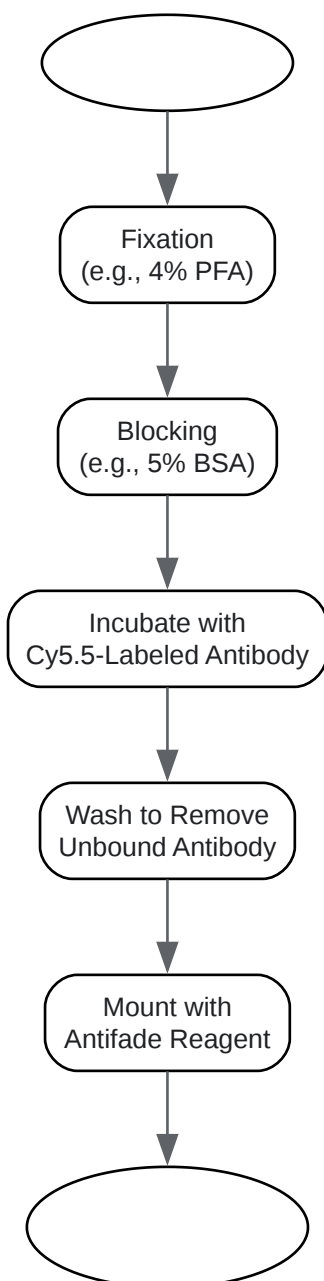
- Cy5.5-labeled antibody
- Phosphate Buffered Saline (PBS)
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
- Mounting medium with DAPI (optional, for nuclear counterstain)

Procedure:

- Cell Preparation:
 - Wash the cells twice with PBS.
 - Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Blocking:
 - Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
- Staining:
 - Dilute the Cy5.5-labeled antibody to the desired concentration in Blocking Buffer. The optimal concentration should be determined empirically.
 - Incubate the cells with the diluted antibody solution for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- Washing:
 - Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.
- Mounting and Imaging:

- If desired, counterstain the nuclei with DAPI.
- Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Image the cells using a fluorescence microscope equipped with the appropriate filter set for Cy5.5 (Excitation: ~650 nm, Emission: ~700 nm long-pass).

Cell Staining and Imaging Workflow



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General workflow for cell staining and fluorescence imaging.

In Vivo Imaging Protocol

This protocol provides a general guideline for in vivo imaging in small animal models using a Cy5.5-labeled probe.

Materials:

- Small animal model (e.g., mouse)
- Cy5.5-labeled targeting molecule (e.g., antibody, peptide)
- Sterile vehicle (e.g., PBS)
- In vivo imaging system with appropriate NIR filters

Procedure:

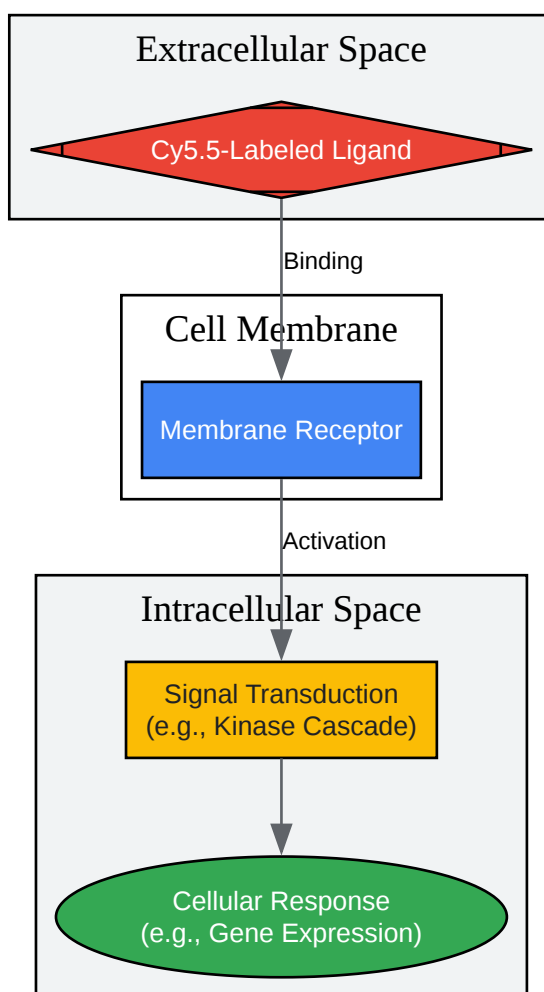
- Probe Preparation:
 - Prepare the Cy5.5-labeled compound at the desired concentration in a sterile vehicle. The optimal dose needs to be determined for each specific probe and application.
- Probe Administration:
 - Administer the probe to the animal via an appropriate route (e.g., intravenous injection).
- In Vivo Imaging:
 - Perform whole-body imaging at various time points post-injection (e.g., 30 min, 1h, 4h, 24h) to monitor the biodistribution and target accumulation of the probe.^[8]
 - Use the appropriate filter sets for Cy5.5 (e.g., Excitation: ~675 nm, Emission: ~720 nm).
- Ex Vivo Organ Analysis (Optional):
 - At the end of the experiment, euthanize the animal.

- Perfuse the animal with saline to remove blood from the organs.
- Excise the organs of interest and image them ex vivo to confirm the biodistribution of the fluorescent signal.

Signaling Pathway Visualization

Cy5.5-labeled ligands or antibodies can be used to visualize and track cell surface receptors. The binding of a ligand to its receptor often initiates a downstream signaling cascade. The following diagram illustrates a generic receptor-ligand interaction that can be studied using Cy5.5-labeled molecules.

Receptor-Ligand Signaling Pathway



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Generic receptor-ligand signaling pathway.

Disclaimer: These protocols provide general guidelines. Optimization may be required for specific applications and experimental conditions. Always refer to the manufacturer's instructions for the specific Cy5.5 NHS ester product being used. For research use only. Not for use in diagnostic procedures.

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